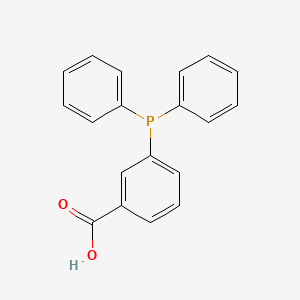

3-(Diphenylphosphino)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-diphenylphosphanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15O2P/c20-19(21)15-8-7-13-18(14-15)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXILNLYMPCMVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347911 | |

| Record name | 3-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129-30-8 | |

| Record name | 3-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications of 3 Diphenylphosphino Benzoic Acid Based Systems

Homogeneous Catalysis

Rhodium-Catalyzed Reactions

Hydroformylation of Olefins

The hydroformylation of olefins, also known as the oxo process, is a crucial industrial method for producing aldehydes from alkenes, carbon monoxide, and hydrogen. acs.org This reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective. rsc.orgmdpi.com The efficiency and selectivity of these catalysts can be significantly influenced by the nature of the ligands attached to the metal center.

3-(Diphenylphosphino)benzoic acid can serve as a ligand in these catalytic systems. While specific studies focusing solely on this compound in hydroformylation are not extensively detailed in the provided results, the general principles of using phosphine (B1218219) ligands are well-established. For instance, hydridocarbonyltris(triphenylphosphine)rhodium(I), a related complex, has been shown to be an efficient catalyst for the hydroformylation of alkenes under mild conditions, leading to high yields of straight-chain aldehydes. rsc.org The use of phosphine ligands like triphenylphosphine (B44618) allows for the tuning of the catalyst's electronic and steric properties, thereby controlling the reaction's rate and regioselectivity. mdpi.com Industrial hydroformylation processes often employ rhodium complexes with various phosphine ligands to achieve high activity and selectivity for the desired aldehyde isomers. acs.orggoogle.com

The general mechanism of hydroformylation involves the addition of a formyl group (H-C=O) and a hydrogen atom across the double bond of an olefin. acs.org The reaction can produce both linear (n) and branched (iso) aldehydes, and the ratio of these products is a key performance indicator for the catalyst system. acs.orgrsc.org

Ruthenium-Catalyzed Reactions

The conversion of levulinic acid, a biomass-derived platform chemical, to γ-valerolactone (GVL) is a significant reaction in the development of sustainable chemical processes. rug.nl This transformation is a hydrogenation reaction that can be effectively catalyzed by ruthenium-based systems. rug.nlnih.gov

Research has shown that polymetallic ruthenium-zinc complexes utilizing 4-(diphenylphosphino)benzoic acid as a ligand are effective catalysts for the hydrogenation of levulinic acid to γ-valerolactone. sigmaaldrich.com The catalytic process involves a two-step sequence: the metal-catalyzed hydrogenation of levulinic acid to 4-hydroxypentanoic acid, followed by an acid-catalyzed intramolecular esterification to yield GVL. rug.nl Both homogeneous and heterogeneous ruthenium catalysts have been explored for this reaction. rug.nlnih.gov In some systems, ruthenium nanoparticles formed in situ from precursor complexes have demonstrated high hydrogenation activity. nih.gov The choice of support material for heterogeneous catalysts, such as carbon, alumina, or titania, can also significantly impact the catalyst's performance and stability. rug.nl

| Catalyst System | Substrate | Product | Key Findings |

| Polymetallic Ru-Zn complex with 4-(diphenylphosphino)benzoic acid ligand | Levulinic Acid | γ-Valerolactone | Effective for the hydrogenation reaction. sigmaaldrich.com |

| Ru-NHC complexes | Levulinic Acid | γ-Valerolactone | In situ formation of active ruthenium nanoparticles. nih.gov |

| Supported Ru catalysts (e.g., Ru/C) | Levulinic Acid | γ-Valerolactone | High conversion and stability, though deactivation can occur over time. rug.nl |

Other Transition Metal Catalysis (e.g., Iron(II) Complexes)

Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metals in catalysis. Iron(II) complexes with phosphine ligands have been investigated for various catalytic transformations. For instance, iron(II) complexes containing aminomethylphosphines have been studied as catalysts for the activation of small molecules. mdpi.com

In the context of cross-coupling reactions, iron-bisphosphine complexes have proven to be highly effective catalyst systems for reactions like Kumada and Suzuki-Miyaura couplings. nih.gov While the specific use of this compound in these particular iron-catalyzed reactions is not detailed, the principle of using phosphine ligands to modulate the reactivity of the iron center is well-established. The formation of various iron species, including bis-phenylated iron(II) intermediates, has been observed in these catalytic cycles. nih.gov

Mitsunobu Reaction as a Bifunctional Reagent

The Mitsunobu reaction is a versatile organic reaction that converts an alcohol to a variety of other functional groups, typically with an inversion of stereochemistry. wikipedia.org The standard reaction involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org A significant challenge in the Mitsunobu reaction is the separation of the desired product from the phosphine oxide and hydrazine (B178648) byproducts. researchgate.net

To address this separation issue, a modified approach using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent has been developed. thieme-connect.comorganic-chemistry.orgthieme-connect.com In this strategy, the phosphinobenzoic acid acts as both the reductant (the phosphine) and the pronucleophile (the carboxylic acid). organic-chemistry.org When this reagent is used in combination with an azodicarboxylate, the resulting phosphine oxide is incorporated into the ester product. thieme-connect.comthieme-connect.com This intermediate can then be hydrolyzed, and the phosphine oxide byproduct can be easily removed through a simple basic extraction, eliminating the need for chromatography. organic-chemistry.orgthieme-connect.com

This method offers a more streamlined and "separation-friendly" protocol for the Mitsunobu reaction, particularly for the stereospecific inversion of secondary alcohols. thieme-connect.comorganic-chemistry.org The reaction has been shown to proceed with high chemical and stereochemical purity. organic-chemistry.org

| Reagent System | Key Feature | Advantage |

| 4-(Diphenylphosphino)benzoic acid and di-2-methoxyethyl azodicarboxylate | Bifunctional reagent (reductant and pronucleophile) | Simplifies product purification by allowing for easy removal of byproducts via extraction. thieme-connect.comorganic-chemistry.orgthieme-connect.com |

Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step towards developing more sustainable and industrially viable chemical processes. The immobilization of well-defined molecular catalysts onto solid supports combines the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. This compound is an ideal candidate for such strategies, with its carboxylic acid group providing a convenient anchor for immobilization.

The heterogenization of catalysts based on diphenylphosphino benzoic acid isomers is primarily achieved by leveraging the carboxylic acid functionality. This group can be deprotonated and coordinated to metal ions on a support surface or can form covalent or ionic bonds with the support material itself.

One prominent strategy involves grafting the ligand onto metal-organic frameworks (MOFs). For instance, a chromium-based MOF, MIL-101(Cr)-NH2, can be post-synthetically modified. The amino groups on the MOF can be reacted with the carboxylic acid of this compound to form a stable amide linkage, effectively tethering the phosphine ligand within the MOF's porous structure. This method allows for the creation of single-site catalysts with well-defined active centers.

Another common approach is the immobilization of the ligand onto nanoparticles. Organostannoxane-supported palladium nanoparticles have been synthesized using the closely related 4-(diphenylphosphino)benzoic acid as a ligand. sigmaaldrich.com In this method, the carboxylic acid group of the ligand interacts with the tin centers of the support, stabilizing the palladium nanoparticles and preventing their aggregation. This general principle is applicable to the 3-isomer, where the carboxylate group can similarly anchor the ligand to the surface of various metal oxide or polymer-based nanoparticles, creating a robust catalytic system.

Supported catalysts derived from diphenylphosphino benzoic acid ligands have demonstrated high efficiency in various cross-coupling reactions, which are fundamental transformations in organic synthesis.

Palladium catalysts supported on materials functionalized with these ligands are particularly effective for Suzuki-Miyaura coupling reactions. sigmaaldrich.com For example, a catalyst system comprising palladium nanoparticles supported on an organostannoxane modified with 4-(diphenylphosphino)benzoic acid showed excellent activity and selectivity in the coupling of various aryl halides with phenylboronic acid. sigmaaldrich.com The performance of such catalysts is often comparable to or even exceeds that of their homogeneous counterparts, with the added benefit of facile recovery and reuse.

The table below summarizes the typical performance of a supported palladium catalyst using a diphenylphosphino benzoic acid ligand in the Suzuki-Miyaura cross-coupling reaction.

| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | >98 |

| 2 | Bromobenzene | Phenylboronic acid | >98 |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | 97 |

| 4 | 4-Bromotoluene | Phenylboronic acid | >98 |

This table represents typical data for catalysts of this class, inspired by findings for the 4-isomer, illustrating the high efficiency in Suzuki-Miyaura reactions. sigmaaldrich.com

These heterogenized systems are also active in other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, showcasing the versatility of this ligand structure in supporting palladium catalysis. sigmaaldrich.com

Mechanistic Investigations in Catalysis

Understanding the reaction mechanism is paramount for optimizing catalyst performance and designing new, more efficient catalytic systems. Studies on catalysts derived from this compound and its isomers have provided valuable insights into the role of the ligand structure, reaction intermediates, and catalyst stability.

The isomeric position of the phosphino (B1201336) and carboxyl groups on the benzoic acid ring has a profound impact on the coordination chemistry and, consequently, the catalytic behavior. While 2-(diphenylphosphino)benzoic acid can act as a chelating ligand through the phosphorus atom and the carboxylate oxygen, the 3- and 4-isomers cannot form such a chelate ring due to the larger distance between the two functional groups. ontosight.ai

This structural difference dictates their role in catalysis. The 2-isomer's chelating ability can lead to more rigid and stable metal complexes, which can influence selectivity in certain reactions. In contrast, the 3- and 4-isomers act as monodentate phosphine ligands, with the carboxylate group primarily serving as an anchoring point for heterogenization or as a site for secondary interactions.

The electronic properties are also affected by the substituent position. The carboxyl group is electron-withdrawing, and its position relative to the phosphine group influences the electron density on the phosphorus atom and, by extension, the coordinated metal center. These subtle electronic variations can tune the reactivity of the catalyst, affecting rates of oxidative addition and reductive elimination in cross-coupling cycles. Studies on various substituted phosphine ligands have shown that such electronic and steric tuning is a key factor in achieving high catalytic efficiency. nih.govnih.gov

Mechanistic studies, often employing a combination of experimental techniques and computational modeling, have shed light on the catalytic cycle. For phosphine-catalyzed reactions, in situ NMR spectroscopy is a powerful tool for identifying key intermediates. nih.gov

In reactions involving a Brønsted acid co-catalyst, such as benzoic acid itself, the carboxyl group can play an active role in the mechanism. nih.gov For example, in some phosphine-catalyzed annulation reactions, computational studies have shown that benzoic acid can activate substrates through hydrogen bonding and facilitate proton transfer steps within the catalytic cycle. nih.gov The intramolecular carboxyl group of this compound could potentially play a similar role, influencing the reaction pathway through non-covalent interactions or by participating in protonolysis steps.

Kinetic studies and deuterium-labeling experiments can further elucidate the rate-determining steps and the nature of the active species. researchgate.net For palladium-catalyzed cross-coupling reactions, the general mechanism involving oxidative addition, transmetalation, and reductive elimination is well-established. The role of the this compound ligand is to stabilize the palladium center, modulate its reactivity, and, in heterogeneous systems, prevent metal leaching.

A major advantage of heterogenized catalysts is their potential for recycling. Catalysts based on this compound immobilized on supports like nanoparticles or MOFs have demonstrated good recyclability. nih.gov The robustness of these systems stems from the strong covalent or ionic linkage between the ligand and the support, which minimizes leaching of the active catalytic species into the reaction medium.

The performance of a recyclable magnetic catalyst in the degradation of benzoic acid, which showcases the principle of magnetic separation for reuse, indicated over 93% recovery of the catalyst. nih.gov Similarly, palladium catalysts anchored by phosphine ligands can often be recovered and reused for multiple cycles with only a minor loss of activity.

The table below shows illustrative recycling data for a supported palladium catalyst.

| Cycle | Yield (%) |

| 1 | 99 |

| 2 | 98 |

| 3 | 98 |

| 4 | 96 |

| 5 | 95 |

This table illustrates the typical high reusability of palladium catalysts supported by functionalized phosphine ligands.

Theoretical and Computational Investigations of 3 Diphenylphosphino Benzoic Acid and Its Complexes

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory, Quantum Theory of Atoms in Molecules)

Theoretical methods are pivotal in understanding the intricate electronic nature of 3-(diphenylphosphino)benzoic acid. Density Functional Theory (DFT) has been employed to elucidate the electronic environment of related phosphine-containing molecules. Such studies typically involve the optimization of the molecular geometry to find the lowest energy structure. Subsequent calculations can then determine key electronic properties. For instance, in a DFT study of a molecule with similar functional groups, the geometry was optimized at the PBE0-D3BJ/def2-TZVP level of theory to provide insights into its three-dimensional structure and electronic distribution. nih.gov

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For ligands like this compound, the HOMO is often localized on the electron-rich phosphorus atom and the phenyl rings, while the LUMO is typically centered on the carboxylic acid moiety and the associated aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and kinetic stability.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing chemical bonding based on the topology of the electron density. slideshare.net This method allows for the characterization of atom-in-molecule properties and the nature of interatomic interactions. For a molecule like this compound, QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. The values of these properties provide quantitative measures of bond strength and type (covalent vs. electrostatic). While specific QTAIM studies on this exact molecule are not prevalent in the literature, analysis of similar organophosphorus compounds reveals the nature of the P-C and C-C bonds within the diphenylphosphino and benzoic acid moieties, respectively.

Table 1: Representative Calculated Electronic Properties for a Phenylphosphine Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Note: These are representative values for a molecule with similar functional groups, calculated using DFT. |

Conformational Analysis and Stability Studies of Free Ligands and Metal Complexes

The flexibility of the diphenylphosphino group and the rotational freedom around the C-P and C-C single bonds mean that this compound can exist in several conformations. Computational conformational analysis is used to identify the most stable conformers and the energy barriers between them. Studies on similar flexible molecules, such as 3-(azidomethyl)benzoic acid, have revealed the existence of conformational polymorphs, where different conformers pack into distinct crystal lattices. nih.gov Computational evaluations in such studies highlight the role of specific functional groups in governing the conformational landscape. nih.gov

For this compound, the relative orientation of the two phenyl rings on the phosphorus atom and the orientation of the entire diphenylphosphino group with respect to the benzoic acid ring are of primary interest. The stability of these conformers is dictated by a delicate balance of steric hindrance and weak intramolecular interactions.

Upon coordination to a metal center, the conformational freedom of the ligand is typically reduced. The geometry of the resulting metal complex and the preferred conformation of the ligand are influenced by both the electronic properties of the metal and the steric demands of the other ligands in the coordination sphere. Conformational analyses of phosphine (B1218219) ligands like PEt₃ and P(OMe)₃ in metal complexes have shown that the observed conformations are a result of a complex interplay between intra-ligand and inter-ligand steric repulsions. researchgate.net For this compound complexes, the coordination of the phosphorus atom to the metal will lock in a specific conformation, which in turn influences the catalytic activity and selectivity of the complex.

Prediction of Reactivity and Stereochemical Outcomes in Catalytic Cycles

A significant area of research for ligands of this type is in catalysis. Theoretical models have been developed to predict the outcomes of reactions catalyzed by metal complexes containing diphenylphosphino benzoic acid-based ligands. For example, a working model has been established for predicting the stereochemistry of palladium-catalyzed asymmetric allylic alkylation reactions using such ligands. nih.govresearchgate.net These models consider the mechanistic aspects of the catalytic cycle, including the formation of the key η³-allylpalladium intermediate. researchgate.net

The stereochemical outcome of these reactions is highly dependent on the three-dimensional structure of the catalyst. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the nucleophilic attack on the allylic substrate. Computational studies can map out the potential energy surface of the catalytic cycle, identifying the transition states for the formation of different stereoisomers. The relative energies of these transition states allow for an a priori prediction of the major product. The diphenylphosphino benzoic acid ligand, by influencing the steric and electronic environment of the palladium center, plays a crucial role in controlling the enantioselectivity of the reaction. nih.govresearchgate.net

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) for Structural Elucidation

Computational chemistry provides powerful tools for the simulation of various spectroscopic properties, which can be used in conjunction with experimental data for the structural elucidation of new compounds. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. Similarly, the chemical shifts in NMR spectra (¹H, ¹³C, ³¹P) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. chemeurope.com

For this compound, simulating its IR spectrum would help in assigning the characteristic vibrational modes, such as the P-C stretching frequencies of the phosphine group and the C=O and O-H stretching of the carboxylic acid. The calculated ³¹P NMR chemical shift would be particularly valuable for characterizing the electronic environment of the phosphorus atom, both in the free ligand and in its metal complexes.

Furthermore, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis). chemeurope.com This allows for the assignment of electronic transitions, typically from bonding or non-bonding orbitals to anti-bonding orbitals. By comparing the simulated spectra with experimental measurements, the proposed structure of a synthesized compound or complex can be validated. While specific simulation studies for this compound are not widely published, the methodology has been successfully applied to a vast range of organic and organometallic compounds for structural characterization. nih.govchemeurope.com

Hammett Equation Applications for Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. viu.ca The equation is given by:

log (K/K₀) = σρ

where K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of benzoic acid itself, σ is the substituent constant, and ρ is the reaction constant (defined as 1 for the dissociation of benzoic acids in water at 25°C). viu.caacs.org

The substituent constant, σ, quantifies the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing group, which stabilizes the conjugate base (benzoate) and thus increases the acidity of the benzoic acid relative to the parent compound. Conversely, a negative σ value signifies an electron-donating group.

Table 2: Selected Hammett Substituent Constants (σ_meta)

| Substituent | σ_meta |

| -H | 0.00 |

| -CH₃ | -0.07 |

| -OCH₃ | 0.12 |

| -Cl | 0.37 |

| -NO₂ | 0.71 |

| -P(C₆H₅)₂ | ~0.1-0.2 (estimated) |

| Source: Values are standard literature values, with the value for -P(C₆H₅)₂ being an estimate based on related phosphorus substituents. slideshare.netviu.ca |

The positive estimated value for the diphenylphosphino group suggests it acts as a weak electron-withdrawing group when positioned meta to the carboxylic acid, thereby increasing the acidity of this compound compared to benzoic acid.

Advanced Research Perspectives and Future Directions

Development of Novel Ligand Architectures and Derivatives

The foundational structure of 3-(Diphenylphosphino)benzoic acid serves as a versatile scaffold for the development of new ligand architectures with tailored properties. The primary strategy involves chemical modification of the phosphine (B1218219) or the carboxylic acid moieties to fine-tune the ligand's steric and electronic characteristics. These modifications are crucial for enhancing performance in specific applications by influencing factors such as catalyst activity, selectivity, and stability.

Key areas of development include:

Electronic Tuning: Introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the diphenylphosphino group directly alters the electron density on the phosphorus atom. This modulation affects the ligand's coordination to a metal center, which in turn influences the catalytic activity of the resulting complex.

Steric Hindrance Modification: Adjusting the steric bulk around the phosphorus atom can control the coordination number of the metal center and influence the selectivity of catalytic reactions, particularly in asymmetric catalysis.

Functionalization of the Carboxylate Group: The carboxylic acid can be converted into esters, amides, or other functional groups. This not only changes its coordination behavior but also allows the ligand to be anchored to solid supports, such as polymers or silica, creating heterogeneous catalysts with improved recyclability. nih.gov

Creation of Polymeric Ligands: A triphenylphosphine (B44618) acrylamide (B121943) monomer has been synthesized from a diphenylphosphino benzoic acid precursor, enabling its incorporation into polymers. By systematically varying polymer properties like molecular weight and comonomer identity, researchers can create macromolecular catalysts with tunable reaction rates and solvent compatibility, even enabling catalysis in aqueous media. chemrxiv.org

| Derivative Type | Modification Strategy | Intended Effect | Potential Application |

|---|---|---|---|

| Substituted Phenyl Rings | Addition of -CF₃, -OMe, or alkyl groups to the phenyl rings | Modulate ligand electronic properties (σ-donation, π-acceptance) | Optimizing reaction rates in cross-coupling catalysis |

| Bulky Phosphines | Replacing phenyl groups with cyclohexyl or tert-butyl groups | Increase steric hindrance around the metal center | Enhancing selectivity in asymmetric hydrogenation |

| Ester or Amide Derivatives | Conversion of the -COOH group to -COOR or -CONR₂ | Improve solubility in non-polar solvents; enable further functionalization | Homogeneous catalysis in organic media |

| Polymer-Supported Ligands | Attachment of the ligand to a polymer backbone via the carboxylate group | Facilitate catalyst recovery and reuse | Sustainable and industrial-scale chemical processes |

Exploration in Emerging Catalytic Transformations and Sustainable Chemical Processes

Ligands derived from diphenylphosphino benzoic acid are instrumental in advancing emerging catalytic transformations, with a significant focus on sustainable chemistry. researchgate.net The unique properties of these ligands enable high efficiency in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to organic synthesis. nih.govsigmaaldrich.com

Current research is focused on leveraging these catalysts for more environmentally benign processes:

Biomass Conversion: There is growing interest in converting lignocellulosic biomass into valuable chemicals. ustc.edu.cn Catalytic processes, such as the hydrogenation of levulinic acid to γ-valerolactone or the oxidation of toluene (B28343) derived from biomass, represent key transformations where 3-DPPBA-based catalysts can play a role. sigmaaldrich.comresearchgate.net For instance, polymetallic ruthenium-zinc complexes using a diphenylphosphino benzoic acid ligand have shown promise as robust catalysts for the efficient hydrogenation of levulinic acid. sigmaaldrich.com

Aqueous Catalysis: The water-soluble nature of some DPPBA derivatives, or their incorporation into amphiphilic polymers, allows for catalytic reactions to be performed in water instead of volatile organic solvents, aligning with the principles of green chemistry. chemrxiv.org

Carbon-Carbon Bond Formation: These ligands are highly effective in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com Research aims to expand the scope of these reactions to include more challenging substrates and to perform them under milder conditions.

| Catalytic Reaction | Metal Center | Key Advantage of DPPBA Ligand | Reference Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | High activity and selectivity for C-C bond formation | Synthesis of biaryls for pharmaceuticals and materials sigmaaldrich.comsigmaaldrich.com |

| Hydrogenation of Levulinic Acid | Ruthenium-Zinc | Robustness and efficiency in biomass valorization | Production of γ-valerolactone, a green solvent and fuel additive sigmaaldrich.com |

| Heck Reaction | Palladium | Stabilizes the active catalytic species | Alkene synthesis for polymers and fine chemicals |

| Asymmetric Allylic Alkylation | Palladium | Provides a basis for developing models to predict stereochemical outcomes | Enantioselective synthesis of complex chiral molecules nih.gov |

Applications in Materials Science and Functional Supramolecular Assemblies

The bifunctional character of this compound makes it an excellent candidate for constructing ordered, functional materials and supramolecular assemblies. The carboxylic acid group readily participates in hydrogen bonding, while the phosphine group can coordinate with a wide range of metal ions.

This dual functionality allows for the creation of:

Metal-Organic Frameworks (MOFs): As a linker molecule, 3-DPPBA can be used to build porous, crystalline MOFs. The phosphine groups within the framework can remain uncoordinated, providing active sites for post-synthetic modification or for entrapping metal nanoparticles for heterogeneous catalysis.

Supramolecular Networks: Through hydrogen bonding between the carboxylic acid groups, 3-DPPBA molecules can self-assemble into well-defined one-, two-, or three-dimensional networks. mpg.de The phosphine moieties can then act as coordination sites for guest molecules or as building blocks for more complex hierarchical structures. Studies on analogous molecules like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid have shown the formation of stable 2D honeycomb networks on surfaces, which can act as templates for guest molecules. mpg.de

Functional Polymers: By incorporating 3-DPPBA into a polymer chain, materials with specific catalytic or metal-binding properties can be designed. These functional polymers have potential applications in sensing, catalysis, and separations.

| Structure Type | Primary Interaction | Secondary Interaction | Potential Function |

|---|---|---|---|

| 1D Chains | Hydrogen bonding (Carboxylate dimers) | π-stacking (Phenyl rings) | Anisotropic conductive materials (with metal ions) |

| 2D Sheets | Hydrogen bonding networks | Coordination to a surface or metal ions | Surface patterning, molecular templates mpg.de |

| 3D Metal-Organic Frameworks (MOFs) | Coordination (Carboxylate to metal) | Free phosphine sites for catalysis | Gas storage, heterogeneous catalysis, sensing |

Synergistic Integration of Experimental and Advanced Computational Methodologies

Modern research on phosphine ligands heavily relies on the synergy between experimental synthesis and advanced computational modeling. nih.govacs.org This integrated approach provides a deep and predictive understanding of ligand structure, reactivity, and the mechanisms of the catalytic cycles they participate in.

Computational Analysis: Density Functional Theory (DFT) is a powerful tool used to model the geometric and electronic structures of 3-DPPBA and its metal complexes. nih.govscispace.com These calculations can predict key parameters such as bond energies, reaction barriers, and spectroscopic properties, offering insights that are difficult to obtain experimentally. scielo.org.zaresearchgate.net For example, computational studies can elucidate the pathway of ligand dissociation, a critical step in many catalytic cycles, by revealing how ligand conformation and electronic effects contribute to the reaction rate. nih.gov

Experimental Validation: The predictions from computational models are validated through experimental techniques. X-ray crystallography provides precise structural data, while NMR and UV-vis spectroscopy are used to study the kinetics and thermodynamics of ligand exchange and catalytic reactions. acs.org This feedback loop, where experimental results refine computational models and vice-versa, accelerates the discovery and optimization of new catalysts.

| Research Question | Experimental Technique | Computational Method | Synergistic Outcome |

|---|---|---|---|

| Ligand-Metal Bond Strength | Calorimetry, NMR Spectroscopy | DFT Energy Calculations | Quantitative understanding of catalyst stability nih.gov |

| Catalytic Reaction Mechanism | Kinetic Studies (e.g., NMR, GC-MS) | Transition State Searching (DFT) | Identification of rate-determining steps and key intermediates nih.gov |

| Electronic Properties | Cyclic Voltammetry, UV-Vis Spectroscopy | Molecular Orbital Analysis | Correlation of electronic structure with catalytic activity scispace.com |

| Molecular Structure | X-ray Crystallography, NMR Spectroscopy | Geometry Optimization | Precise structural models in solid-state and solution acs.org |

Design of Multimetallic Catalysts and Cooperative Systems

The distinct phosphine and carboxylate functionalities of 3-DPPBA make it an ideal platform for designing multimetallic catalysts and exploring cooperative catalysis. In such systems, multiple metal centers or a combination of a metal and an organic functional group work in concert to achieve transformations that are difficult or impossible with a single catalytic site. nih.gov

Heterobimetallic Complexes: 3-DPPBA can act as a bridging ligand to link two different metal centers. For example, the phosphine could coordinate to a soft late transition metal like palladium, while the carboxylate binds to a hard oxophilic metal such as zinc or aluminum. This arrangement allows for the simultaneous activation of two different substrates, potentially leading to novel reactivity and enhanced selectivity. sigmaaldrich.com

Cooperative Catalysis: The ligand can participate directly in the catalytic cycle beyond simply coordinating to the metal. For example, in a synergistic system, a palladium center coordinated to the phosphine might activate an electrophile, while the carboxylate group acts as a general base or coordinates to a second catalyst to activate a nucleophile. researchgate.net This cooperative action can significantly lower the activation energy of the reaction. Research into cooperative multimetallic catalysis is expanding, showing rate acceleration and improved selectivity by enabling the simultaneous activation of different substrates or functionalities. researchgate.net

| System Type | Metal Centers / Functional Groups | Proposed Role of 3-DPPBA | Potential Catalytic Application |

|---|---|---|---|

| Heterobimetallic Catalyst | Pd(II) and Zn(II) | Bridges Pd (via phosphine) and Zn (via carboxylate) | Tandem cross-coupling and reduction reactions |

| Cooperative Metal/Organocatalyst | Pd(II) and a secondary amine | Positions the Pd center; carboxylate interacts with the amine catalyst | Asymmetric allylation reactions with dual activation researchgate.net |

| Supported Bimetallic Nanoparticles | Pd and Ni | Acts as a surface ligand to stabilize and modify nanoparticle reactivity | Selective cross-coupling of challenging electrophiles researchgate.net |

| Acid-Base Cooperative System | Ru(II) and the carboxylate group | Phosphine binds Ru; carboxylate acts as a pendant base | Hydrogenation reactions involving proton transfer steps |

常见问题

Q. What are the standard synthetic routes for preparing 3-(Diphenylphosphino)benzoic acid?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts. A representative method involves:

- Reacting 3-iodobenzoic acid with phenylboronic acid in the presence of PdCl₂ and NaOH under reflux conditions.

- Key reactants and conditions (example from literature):

| Reactant | Catalyst/Base | Product (Yield) | Reference |

|---|---|---|---|

| 3-Iodobenzoic acid + PhB(OH)₂ | PdCl₂/NaOH | 3-Phenylbenzoic acid (85%) | Bumagin & Bykov, 1997 |

- Purification typically involves recrystallization or column chromatography.

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .

Q. How is this compound characterized post-synthesis?

- X-ray crystallography confirms molecular geometry (e.g., bond angles, torsion) with data-to-parameter ratios >18.6 and R-factors <0.04 .

- Spectroscopy :

- ¹H/¹³C NMR for functional group verification.

- LC-MS (Creative Proteomics platform) for purity and metabolite analysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this compound as a ligand?

- Catalyst selection : Compare PdCl₂ (yields ~85% ) vs. Pd(OAc)₂ with BINAP (yields >90% ).

- Base optimization : Cs₂CO₃ enhances coupling efficiency in toluene at 120°C .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.

Q. How to resolve contradictions in catalytic activity data for palladium complexes of this ligand?

- Systematic benchmarking : Compare turnover numbers (TON) under identical conditions (temperature, solvent, substrate ratio).

- Spectroscopic monitoring : Use in situ IR or NMR to detect intermediate species or catalyst decomposition .

- Computational modeling : DFT studies to analyze ligand-Pd interaction strengths and steric effects .

Q. What strategies enhance the ligand's stability in aqueous or oxidative environments?

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoic acid moiety to reduce oxidation .

- Coordination tuning : Pair with stabilizing counterions (e.g., BF₄⁻) or encapsulate in micellar systems .

Q. How does the phosphine ligand influence catalytic selectivity in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。